1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the 1,3,4-thiadiazole family, which is known for its antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves the reaction of hydrazine hydrate with ethyl 4-(substitutedbenzamido)benzoate in ethanol . The reaction conditions are meticulously controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazinecarbothioamide and hydrazonoyl chloride derivatives . Major products formed from these reactions include various 1,3,4-thiadiazole derivatives, which are characterized by their unique structural features and biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to the disruption of cellular processes and ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include other 1,3,4-thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and 5-phenyl-1,3,4-thiadiazole . These compounds also exhibit a range of biological activities, but this compound stands out due to its potent anticancer properties .
Properties
Molecular Formula |
C14H14N4O2S |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H14N4O2S/c1-9-2-4-11(5-3-9)18-7-10(6-12(18)19)13(20)16-14-17-15-8-21-14/h2-5,8,10H,6-7H2,1H3,(H,16,17,20) |
InChI Key |
PVEVEJQHSXTJHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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